N-(2-chlorobenzyl)-4-{[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-4-({1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes chlorophenyl groups and a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-({1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-4-({1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinazolinones, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-4-({1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-({1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(2-chlorophenyl)methyl]benzamide
- Benzamide, 2-chloro-N-[(2-chlorophenyl)methyl]
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-4-({1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinazolinone core and multiple chlorophenyl groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C30H23Cl2N3O3 |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C30H23Cl2N3O3/c31-25-10-4-1-7-22(25)17-33-28(36)21-15-13-20(14-16-21)18-35-29(37)24-9-3-6-12-27(24)34(30(35)38)19-23-8-2-5-11-26(23)32/h1-16H,17-19H2,(H,33,36) |
InChI Key |
UXAISQPGZXFTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
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